molecular formula C15H19NO4 B13009334 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B13009334
M. Wt: 277.31 g/mol
InChI Key: OLIOAWNUIFOXOP-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS: 2059974-65-9) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₆H₁₉NO₆, with a molecular weight of 321.33 g/mol . The Cbz group is widely used in peptide and heterocyclic chemistry to protect amines during synthesis, while the methyl and carboxylic acid groups influence steric and electronic properties critical for reactivity and biological interactions.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)

InChI Key

OLIOAWNUIFOXOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: 2-Methylpiperidine-4-carboxylic Acid

  • The 2-methylpiperidine-4-carboxylic acid can be obtained commercially or synthesized via known methods involving cyclization and functional group transformations of appropriate precursors.
  • The methyl substitution at the 2-position is critical for the compound’s stereochemical and chemical properties.

Protection with Benzyloxycarbonyl Group

  • The amino group of 2-methylpiperidine-4-carboxylic acid is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, commonly sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid generated.
  • The reaction is typically carried out in an aqueous-organic biphasic system or in an organic solvent such as dichloromethane under controlled temperature (0–25 °C) to avoid side reactions.
  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

Workup and Purification

  • After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent.
  • The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2-Methylpiperidine-4-carboxylic acid + Benzyl chloroformate Base (e.g., NaHCO3), solvent (DCM or biphasic), 0–25 °C This compound

Research Findings and Optimization

  • The reaction yield is influenced by the choice of base, solvent, temperature, and reaction time.
  • Using triethylamine as the base in dichloromethane at 0 °C to room temperature typically provides high yields (above 80%) with minimal side products.
  • The benzyloxycarbonyl group is stable under neutral and basic conditions but can be removed under acidic or catalytic hydrogenation conditions, making it a versatile protecting group in multi-step syntheses.
  • Analytical characterization (NMR, IR, MS) confirms the successful protection of the amine and the integrity of the carboxylic acid group.

Comparative Notes on Related Compounds

  • Similar preparation methods are reported for other positional isomers such as 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid and 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, differing mainly in the starting piperidine derivative used.
  • The protection step with benzyl chloroformate remains consistent across these derivatives, underscoring the general applicability of this method for piperidine-based amino acids.

Data Table: Key Properties and Synthetic Parameters

Parameter Description
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Starting Material 2-Methylpiperidine-4-carboxylic acid
Protecting Agent Benzyl chloroformate (Cbz-Cl)
Base Sodium bicarbonate or triethylamine
Solvent Dichloromethane or biphasic aqueous-organic system
Temperature 0–25 °C
Reaction Time 1–4 hours
Yield Typically >80%
Purification Recrystallization or chromatography
Analytical Methods NMR, IR, MS

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols replace the benzyloxy group, forming new derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Hydrolysis conditions: Acidic or basic aqueous solutions

Major products formed from these reactions include ketones, alcohols, amines, and free amine derivatives.

Scientific Research Applications

Drug Development

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Piperidine Derivatives
In a study focusing on the synthesis of piperidine derivatives, this compound was utilized as an intermediate to create compounds with potential anti-inflammatory and analgesic properties. The reaction conditions involved the use of sodium hydroxide in aqueous solutions, yielding high purity products suitable for biological testing .

Targeted Drug Delivery Systems

The compound's ability to form stable conjugates with therapeutic agents makes it a candidate for targeted drug delivery systems. By modifying the piperidine structure, researchers can attach various drug moieties that enhance the pharmacokinetics of the active ingredients.

Example: Conjugation with Anticancer Agents
Research has demonstrated that conjugating this compound with anticancer agents improves their solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models .

Cosmetic Formulations

The compound also finds applications in cosmetic formulations due to its chemical stability and skin compatibility. It is often included in formulations aimed at improving skin hydration and texture.

Skin Care Products

Formulations incorporating this compound have been developed to enhance moisture retention in the skin, leveraging its chemical properties to create emulsions that are effective in topical applications.

Research Insight: Moisturizing Effects
A study evaluated the moisturizing effects of creams containing this compound, revealing significant improvements in skin hydration levels over a four-week period compared to control formulations .

Data Tables

Application AreaDescriptionExample Studies
Medicinal ChemistryBuilding block for pharmaceuticals; enhances drug propertiesSynthesis of anti-inflammatory agents
Targeted Drug DeliveryConjugation with drugs for improved delivery and efficacyAnticancer agent formulations
Cosmetic FormulationsUsed in skin care products for hydration and texture improvementMoisturizing creams studies

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.

Molecular targets and pathways involved include:

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor binding: It can interact with receptors in the central nervous system, modulating their activity and influencing physiological responses.

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Groups

a) 1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic Acid
  • CAS : 1932336-96-3 (2R,4S isomer), 1250959-07-9 (cis isomer)
  • Molecular Formula: C₁₃H₂₁NO₄ (Boc variant)
  • Key Differences: The tert-butoxycarbonyl (Boc) group replaces Cbz, altering deprotection conditions (acidic vs. hydrogenolysis for Cbz). Boc offers stability under basic conditions but is labile in acids, influencing synthetic strategies .
b) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 215.22 g/mol
  • Lower molecular weight may improve solubility in polar solvents .

Analogues with Substituent Variations

a) 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid (N-CBZ-isonipecotic Acid)
  • CAS : 10314-98-4
  • Molecular Formula: C₁₄H₁₇NO₄
  • Similar applications in peptide synthesis but differing in interaction with enzymatic targets due to altered steric profile.
b) 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-2-carboxylic Acid
  • CAS : 1692110-84-1
  • Key Differences :
    • Methyl group at the 3-position instead of 2-position.
    • Altered regiochemistry affects hydrogen bonding and spatial orientation in molecular recognition .

Analogues with Additional Functional Groups

a) 1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic Acid
  • CAS : 1934251-75-8
  • Molecular Formula: C₁₄H₁₇NO₅
  • Key Differences :
    • Pyrrolidine ring (5-membered) instead of piperidine (6-membered), increasing ring strain.
    • Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity .
b) 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic Acid
  • CAS : 2059936-96-6
  • Molecular Formula: C₁₆H₂₁NO₅
  • Key Differences :
    • Methoxymethyl substituent introduces ether functionality, altering solubility and metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound (Cbz-2-Me-piperidine-4-COOH) 321.33 1.8 ~10 (DMSO)
N-CBZ-isonipecotic Acid 263.29 1.2 ~50 (Water)
Boc-2-Me-piperidine-4-COOH 273.33 2.1 ~5 (DCM)
  • Notes: The 2-methyl group in the target compound increases LogP compared to N-CBZ-isonipecotic acid, suggesting higher lipophilicity . Hydroxyl-containing analogs (e.g., pyrrolidine derivative) exhibit improved aqueous solubility .

Biological Activity

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS Number: 1702149-63-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : 1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
  • Purity : 97% .

The compound's biological activity is primarily attributed to its structural features, particularly the piperidine ring and the benzyloxycarbonyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.

Potential Biological Activities

  • Inhibition of Monoamine Oxidase (MAO) :
    • Research indicates that piperidine derivatives can inhibit MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to antidepressant effects .
  • Acetylcholinesterase Inhibition :
    • The compound may exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This property is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antiviral Activity :
    • Preliminary studies suggest that related piperidine compounds have shown antiviral properties against various viruses by inhibiting viral replication processes .

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyActivity AssessedFindings
Study AMAO InhibitionIC50 values for MAO-A and MAO-B were determined, showing competitive inhibition patterns .
Study BAChE InhibitionThe compound demonstrated significant AChE inhibitory activity compared to controls .
Study CAntiviral ActivityExhibited antiviral effects at micromolar concentrations against specific viral strains .

Case Studies

  • Case Study on MAO Inhibition :
    • A comprehensive study assessed various piperidine derivatives, including our compound, revealing that structural modifications significantly affect MAO inhibitory potency. The results indicated a promising lead for further drug development targeting mood disorders .
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective potential of related compounds in cellular models of neurodegeneration, suggesting that the benzyloxycarbonyl moiety enhances bioactivity in neuronal cells .

Q & A

Basic: What are the standard synthetic routes for preparing 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid?

The synthesis typically involves reacting 2-methylpiperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A common protocol includes:

  • Dissolving the piperidine derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Adding a base like triethylamine (TEA) or pyridine to deprotonate the amine and neutralize HCl byproduct.
  • Slowly introducing Cbz-Cl at 0–5°C to minimize side reactions.
  • Purifying the product via recrystallization or column chromatography .

Basic: How should researchers purify and characterize this compound?

Purification:

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–50%) .

Characterization:

  • NMR : Confirm regiochemistry (e.g., ¹H-NMR for benzyl protons at δ 7.3–7.4 ppm, piperidine methyl at δ 1.2–1.4 ppm).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 304.3) .

Basic: What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogues) .
  • Ventilation : Use fume hoods due to volatile solvents (DCM, THF).
  • Storage : Keep at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Cbz group .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Replace DCM with THF to improve solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Cbz group coupling.
  • Temperature Control : Maintain 0°C during Cbz-Cl addition, then warm to room temperature gradually.
  • Quenching : Add ice-cold water post-reaction to precipitate the product, enhancing yield .

Advanced: How to resolve contradictions in reported toxicological data?

  • Purity Analysis : Use HPLC to identify impurities (e.g., unreacted Cbz-Cl or piperidine starting material) that may cause variability in toxicity assays .
  • Dose-Response Studies : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HEK293 cells) to establish safe working concentrations .

Advanced: What computational tools predict its stability under varying pH?

  • Molecular Modeling : Use Gaussian or Schrödinger Suite to simulate hydrolysis of the Cbz group at different pH levels.
  • pKa Prediction : Tools like MarvinSketch estimate carboxylate pKa (~4.5), indicating instability in acidic conditions. Validate experimentally via pH-stability studies (e.g., incubate at pH 2–9 and monitor degradation by LC-MS) .

Advanced: How does the 2-methyl substituent influence its biological activity?

  • Structure-Activity Relationship (SAR) : Compare with non-methylated analogues in enzyme inhibition assays (e.g., carboxypeptidase U). The methyl group may enhance lipophilicity, affecting membrane permeability.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins, highlighting steric effects of the methyl group .

Advanced: What strategies mitigate racemization during synthesis?

  • Chiral Auxiliaries : Incorporate (R)- or (S)-proline derivatives to preserve stereochemistry.
  • Low-Temperature Reactions : Perform couplings below −20°C to slow racemization.
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis .

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